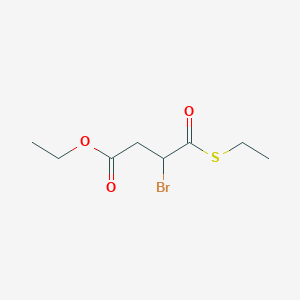
Ethyl 3-bromo-4-(ethylsulfanyl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-4-(ethylsulfanyl)-4-oxobutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromine atom, an ethylsulfanyl group, and a keto group attached to a butanoate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-4-(ethylsulfanyl)-4-oxobutanoate typically involves the bromination of ethyl 4-oxobutanoate followed by the introduction of the ethylsulfanyl group. One common method includes the reaction of ethyl 4-oxobutanoate with bromine in the presence of a suitable solvent like acetic acid. The resulting bromo compound is then treated with ethanethiol under basic conditions to introduce the ethylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-(ethylsulfanyl)-4-oxobutanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The keto group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of ethyl 3-azido-4-(ethylsulfanyl)-4-oxobutanoate.
Oxidation: Formation of ethyl 3-bromo-4-(ethylsulfinyl)-4-oxobutanoate.
Reduction: Formation of ethyl 3-bromo-4-(ethylsulfanyl)-4-hydroxybutanoate.
Scientific Research Applications
Ethyl 3-bromo-4-(ethylsulfanyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-4-(ethylsulfanyl)-4-oxobutanoate involves its interaction with various molecular targets The bromine atom and the ethylsulfanyl group can participate in nucleophilic and electrophilic reactions, respectively The keto group can undergo tautomerization, influencing the compound’s reactivity and interactions with other molecules
Comparison with Similar Compounds
Ethyl 3-bromo-4-(ethylsulfanyl)-4-oxobutanoate can be compared with similar compounds such as:
Ethyl 3-bromo-4-oxobutanoate: Lacks the ethylsulfanyl group, resulting in different reactivity and applications.
Ethyl 4-(ethylsulfanyl)-4-oxobutanoate:
Ethyl 3-chloro-4-(ethylsulfanyl)-4-oxobutanoate: Contains a chlorine atom instead of bromine, leading to variations in reactivity and properties.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
89317-68-0 |
|---|---|
Molecular Formula |
C8H13BrO3S |
Molecular Weight |
269.16 g/mol |
IUPAC Name |
ethyl 3-bromo-4-ethylsulfanyl-4-oxobutanoate |
InChI |
InChI=1S/C8H13BrO3S/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5H2,1-2H3 |
InChI Key |
AQLPFZLCJSBFDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)SCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14151134.png)
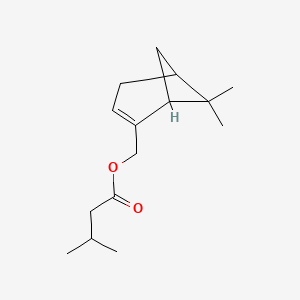

![3-(2-chlorophenyl)-N-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14151148.png)
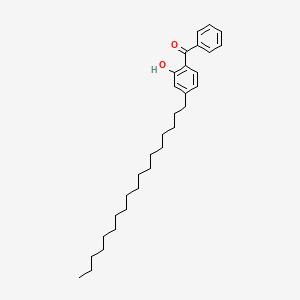
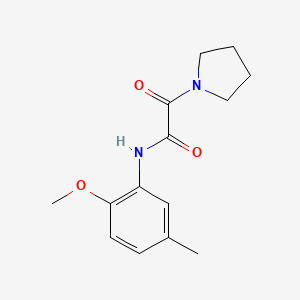
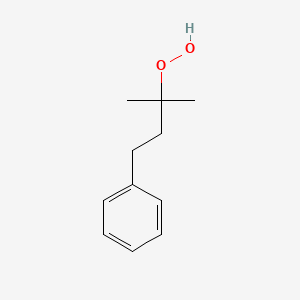


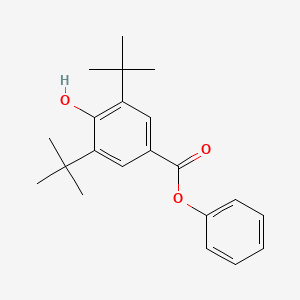

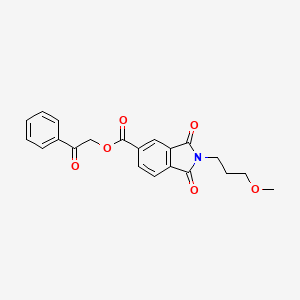

![2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N'-dicyclohexylpropanediamide](/img/structure/B14151207.png)
